An In-depth Technical Guide to Betulin 28-acetate: Chemical Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to Betulin 28-acetate: Chemical Structure, Properties, and Therapeutic Potential
Introduction
The vast repository of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, pentacyclic triterpenoids, particularly those derived from the lupane skeleton, have garnered significant attention for their diverse pharmacological activities. Betulin, a lupane-type triterpenoid abundantly found in the bark of birch trees (Betula sp.), serves as a versatile scaffold for the synthesis of numerous derivatives with enhanced biological profiles. This technical guide provides a comprehensive overview of a prominent derivative, betulin 28-acetate, also known as 28-O-acetylbetulin.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the chemical architecture of betulin 28-acetate, its physicochemical characteristics, methods of synthesis, and a detailed exploration of its burgeoning therapeutic potential, with a focus on its anti-inflammatory and anticancer properties. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and practical applicability.
Chemical Structure and Physicochemical Properties
Betulin 28-acetate is a semisynthetic derivative of betulin, formed by the selective acetylation of the primary hydroxyl group at the C-28 position. This modification, while seemingly minor, can significantly influence the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.
The chemical structure of betulin 28-acetate is characterized by the pentacyclic lupane framework, with a secondary hydroxyl group at the C-3 position and an isopropenyl group at the C-19 position. The acetylation at C-28 introduces an ester functionality.
Chemical Identifiers:
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IUPAC Name: [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate[1]
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Synonyms: 28-Acetylbetulin, 28-O-acetylbetulin, (3β)-28-acetate-lup-20(29)-ene-3,28-diol[1][2]
A summary of the key physicochemical properties of betulin 28-acetate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₃ | [1][2] |
| Molecular Weight | 484.8 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 1 mg/ml; DMSO: slightly soluble. Soluble in alcohol, chloroform, and benzene; slightly soluble in cold water and petroleum ether. | [2][3] |
| XLogP3 | 8.9 | [1] |
Spectral Data:
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¹H NMR (CDCl₃): Characteristic signals include those for the methyl groups of the lupane skeleton, the isopropenyl group, and the acetyl group. The protons of the acetyl group typically appear as a singlet around δ 2.01 ppm. The chemical shifts of the H-3, H-19, H-28, and H-29 protons are characteristic of 3,28-disubstituted betulin derivatives.[4]
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¹³C NMR (CDCl₃): The spectrum displays signals corresponding to the 32 carbon atoms of the molecule. The carbonyl carbon of the acetate group is typically observed around 170.6 ppm.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the hydroxyl group (O-H stretching), C-O bonds, and the C=C bond of the isopropenyl group.[4]
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Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[1]
Synthesis of Betulin 28-acetate
The selective synthesis of betulin 28-acetate from its natural precursor, betulin, is a critical step in its pharmacological investigation. The primary hydroxyl group at C-28 is more reactive than the secondary hydroxyl group at C-3, allowing for selective acetylation under controlled conditions.
Workflow for Selective Synthesis of Betulin 28-acetate
Caption: Workflow for the selective synthesis of betulin 28-acetate.
Experimental Protocol: Selective Acetylation of Betulin
The following protocol is a representative method for the selective synthesis of 28-O-acetylbetulin.[6][7]
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Dissolution: Dissolve betulin (1 equivalent) in a mixture of anhydrous dichloromethane and pyridine.
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Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (catalytic amount) to the solution. Slowly add acetic anhydride (1 molar equivalent) to the reaction mixture while stirring at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction typically proceeds to completion within several hours.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 28-O-acetylbetulin. A small amount of 3,28-O,O'-diacetylbetulin may also be formed and can be separated during chromatography.[6]
Biological Activities and Therapeutic Potential
Betulin 28-acetate has demonstrated a promising spectrum of biological activities, primarily focusing on its anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
28-Acetylbetulin has been shown to possess significant anti-inflammatory properties. It effectively inhibits the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E₂ (PGE₂), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with IC₅₀ values of 4.7 µM and 1.7 µM, respectively.[2] The anti-inflammatory effects of betulin and its derivatives are often linked to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Anticancer Activity
The cytotoxic potential of 28-O-acetylbetulin against various cancer cell lines has been a subject of considerable research. It has been shown to induce cytotoxicity in a range of cancer cell lines, including those of the lung (A549), colon (HT-29), and breast (MCF-7), with IC₅₀ values of 14.37 µM, 10.96 µM, and 11.38 µM, respectively.[2] Further studies have reported its activity against anaplastic thyroid, ovarian, melanoma, head and neck, and cervical cancer cell lines, with IC₅₀ values typically in the range of 10-16 µM.[5]
The introduction of different substituents at the C-28 position can significantly impact the anticancer activity, with some derivatives showing enhanced potency compared to the parent compound, betulin.[8][9]
The proposed mechanism for the anticancer activity of betulin derivatives often involves the induction of apoptosis (programmed cell death) through the activation of the caspase cascade.[9][10]
Signaling Pathways Modulated by Betulin and its Derivatives
The biological effects of betulin and its derivatives, including the 28-acetate, are mediated through the modulation of various intracellular signaling pathways. The NF-κB pathway, a critical regulator of inflammation and cell survival, is a key target.
Caption: Putative mechanism of anti-inflammatory action of betulin 28-acetate via inhibition of the NF-κB pathway.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of betulin 28-acetate in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Future Perspectives and Conclusion
Betulin 28-acetate stands out as a promising natural product derivative with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. Its straightforward synthesis from the abundant natural precursor, betulin, enhances its appeal for further development.
Future research should focus on a more detailed elucidation of its molecular mechanisms of action, including the identification of specific protein targets and the comprehensive mapping of its effects on various signaling pathways. In vivo studies are crucial to evaluate its efficacy, pharmacokinetic profile, and safety in preclinical models of inflammatory diseases and cancer. Furthermore, the exploration of synergistic combinations with existing therapeutic agents could unlock new avenues for its clinical application.
References
-
Chrobak, E., Bębenek, E., Kadela-Tomanek, M., & Boryczka, S. (2023). 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin. Molbank, 2023(3), M1696. [Link]
-
Bębenek, E., Chrobak, E., Kadela-Tomanek, M., Czuba, Z., & Boryczka, S. (2015). Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin. Molecules, 20(7), 13353–13371. [Link]
-
Chrobak, E., Bębenek, E., Kadela-Tomanek, M., & Boryczka, S. (2023). 28-O-Acetyl-3-O'-(Phenylpropynoyl)Betulin. Molbank, 2023(4), M1741. [Link]
-
Chrobak, E., Bębenek, E., Kadela-Tomanek, M., & Boryczka, S. (2023). 3-O-But-2-ynoyl-28-O′-acetylbetulin. Molbank, 2023(3), M1686. [Link]
-
Thibeault, D., Gauthier, C., Legault, J., & Pichette, A. (2010). Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives. Bioorganic & medicinal chemistry letters, 20(20), 6156–6159. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11059974, Betulin 28-acetate. Retrieved February 15, 2024 from [Link].
-
EPIC. (n.d.). Supplementary data. Retrieved from [Link]
-
Kulsic, E., et al. (2025). New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential. Molecules, 30(3), 693. [Link]
-
Chrobak, E., Bębenek, E., & Kadela-Tomanek, M. (2023). Different directions of biological activity of 28-acetylbetulin derivatives. ResearchGate. [Link]
-
Chrobak, E., Bębenek, E., Kadela-Tomanek, M., & Boryczka, S. (2023). 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin. ResearchGate. [Link]
-
Cabaj, J., Bąk, W., & Wróblewska-Łuczka, P. (2021). Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma. Journal of Pre-Clinical and Clinical Research, 15(2), 72-78. [Link]
-
Rahman, A. U., et al. (n.d.). Spectroscopic Data of 3-O-Acetyl-betulinic Acid: An Antitumor Reagent. [Link]
-
Orchel, A., et al. (2021). Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro. International Journal of Molecular Sciences, 22(3), 1113. [Link]
-
Li, Y., et al. (2021). Synthesis and Cytotoxic Activity of Novel Betulin Derivatives Containing Hydrazide-Hydrazone Moieties. Molecules, 26(19), 5995. [Link]
-
Orchel, A., et al. (2014). Influence of betulin and 28-O-propynoylbetulin on proliferation and apoptosis of human melanoma cells (G-361). Postepy dermatologii i alergologii, 31(1), 12–17. [Link]
-
Boryczka, S., et al. (2016). New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity. Medicinal Chemistry Research, 25(9), 1945-1954. [Link]
-
Boryczka, S., et al. (2019). Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds. Molecules, 24(18), 3329. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Tolstikov, G. A., et al. (2005). Betulin and Its Derivatives. Chemistry and Biological Activity. Chemistry for Sustainable Development, 13, 1-29. [Link]
-
Orchel, A., et al. (2014). Influence of betulin and 28-O-propynoylbetulin on proliferation and apoptosis of human melanoma cells (G-361). ResearchGate. [Link]
-
SpectraBase. (n.d.). Betulin - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Al-Oqail, M. M., et al. (2021). Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis. Molecules, 26(11), 3245. [Link]
-
Cheméo. (n.d.). Chemical Properties of Betulin (CAS 473-98-3). Retrieved from [Link]
-
Aplin, J. J., et al. (2000). Mass spectrum of silylated betulinic acid and that of silylated betul-18-en-oic acid. ResearchGate. [Link]
Sources
- 1. Betulin 28-acetate | C32H52O3 | CID 11059974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Betulin | 473-98-3 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential [mdpi.com]
- 8. jpccr.eu [jpccr.eu]
- 9. Influence of betulin and 28-O-propynoylbetulin on proliferation and apoptosis of human melanoma cells (G-361) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
